molecular formula C8H17N B2353982 4-Ethylcyclohexanamine CAS No. 23775-40-8

4-Ethylcyclohexanamine

Cat. No.: B2353982
CAS No.: 23775-40-8
M. Wt: 127.231
InChI Key: IKQCKANHUYSABG-ZKCHVHJHSA-N
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Description

4-Ethylcyclohexanamine is an organic compound with the molecular formula C8H17N It is a cyclic amine, specifically a derivative of cyclohexanamine, where an ethyl group is attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanamine can be synthesized through several methods. One common approach is the reductive amination of 4-ethylcyclohexanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . This method involves the formation of an imine intermediate, which is subsequently reduced to the amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexanone in the presence of ammonia. This process typically requires a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

4-Ethylcyclohexanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethylcyclohexanamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It may interact with enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexylamine: A primary amine with a similar structure but without the ethyl group.

    4-Methylcyclohexylamine: Similar to 4-ethylcyclohexanamine but with a methyl group instead of an ethyl group.

    Cyclohexanone: The ketone precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-ethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCKANHUYSABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946572
Record name 4-Ethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23775-39-5, 42195-97-1
Record name 4-Ethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylcyclohexan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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